2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide
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Overview
Description
2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide is a heterocyclic compound that combines the structural features of pyrimidine, triazole, and quinoxaline. This compound is of significant interest due to its potential biological activities, including antiviral, antimicrobial, and anticancer properties .
Mechanism of Action
Target of Action
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been associated withA2B receptors and PCAF (P300/CBP-associated factor) . A2B receptors are known to regulate angiogenic factors and thus play a significant role in tumor growth regulation . PCAF is a histone acetyltransferase that has emerged as a potential therapeutic target for cancer treatment .
Mode of Action
It’s suggested that similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives may interact with their targets (such as a2b receptors and pcaf) and induce changes that lead to their observed biological activities .
Biochemical Pathways
It’s known that a2b receptor antagonists can influence pathways related to angiogenesis . Similarly, PCAF inhibitors can affect gene expression by modulating histone acetylation .
Pharmacokinetics
The pharmacokinetic properties of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been studied .
Result of Action
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been shown to exhibit cytotoxic activity against certain cancer cell lines . They have also been associated with the upregulation of pro-apoptotic proteins and downregulation of pro-oncogenic cell survival proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal or benzil, under acidic conditions.
Introduction of the Triazole Ring: The quinoxaline derivative is then reacted with hydrazine and an appropriate aldehyde to form the triazole ring through a cyclization reaction.
Formation of the Pyrimidine Ring: The triazoloquinoxaline intermediate is further reacted with a pyrimidine derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares the triazoloquinoxaline core but lacks the pyrimidine and sulfide groups.
Pyrimido-quinoxaline: Contains a pyrimidine and quinoxaline ring but lacks the triazole ring.
[1,2,4]Triazolo[4,3-c]quinazolines: Similar triazole and quinoxaline rings but different substitution patterns.
Uniqueness
2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide is unique due to its combination of pyrimidine, triazole, and quinoxaline rings, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
4-pyrimidin-2-ylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6S/c1-2-5-10-9(4-1)17-12(11-18-16-8-19(10)11)20-13-14-6-3-7-15-13/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVOSPMDPLDINE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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